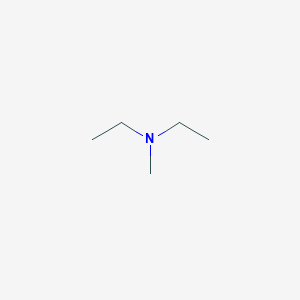N,N-Diethylmethylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis:
As a Base
Diethylmethylamine acts as a strong organic base, making it a valuable reagent in numerous organic syntheses. Its basicity allows it to deprotonate various acidic compounds, facilitating further chemical transformations. This property is crucial in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and other complex organic compounds [].
Preparation of Intermediates
Due to its reactivity, diethylmethylamine is used in the preparation of various organic intermediates. These intermediates serve as building blocks for the synthesis of more complex molecules. For instance, it can be used to prepare quaternary ammonium salts, which find applications in various fields like ionic liquids and phase-transfer catalysis [].
Material Science:
Polymerization Catalyst
Diethylmethylamine can act as a catalyst for certain polymerization reactions. It can initiate the formation of specific polymers, potentially leading to the development of novel materials with desired properties. Research is ongoing to explore its potential in the synthesis of advanced polymers for various applications [].
Ionic Liquids
Diethylmethylamine can be used in the preparation of ionic liquids, which are molten salts with unique properties. These ionic liquids can be tailored for specific applications like electrolytes in batteries, catalysts in chemical reactions, and solvents for various materials [].
N,N-Diethylmethylamine is a tertiary amine with the chemical formula CHN. It appears as a clear, colorless to pale yellow liquid at room temperature and possesses a strong odor. This compound is known for its role in various industrial and scientific applications, including organic synthesis, analytical chemistry, and as a solvent in water desalination processes. Due to its chemical structure, N,N-diethylmethylamine exhibits unique properties that make it valuable in different
N,N-Diethylmethylamine can undergo several chemical transformations:
- Oxidation: Under specific conditions, it can be oxidized, although detailed pathways for these reactions are not extensively documented.
- Nitrosation: It can react with nitrosating agents to form N-nitrosodiethylamine, a compound of concern due to its potential carcinogenic properties .
- Reductive Amination: This compound can be synthesized through reductive amination processes involving secondary amines, particularly N,N-diethylamine, under conditions such as those described by Eschweiler-Clarke .
N,N-Diethylmethylamine is classified as an acute oral and inhalation toxin. While specific limits for acute and chronic toxicity have not been established, exposure can lead to respiratory tract irritation and potential central nervous system depression. Ingestion of significant amounts may result in serious health effects, including methemoglobinemia and blood abnormalities . Additionally, studies have indicated that it may interact with biological systems in ways that could affect enzyme kinetics, particularly in studies involving trimethylamine dehydrogenase .
N,N-Diethylmethylamine is utilized in various fields:
- Organic Synthesis: It serves as a building block for synthesizing other chemical compounds.
- Analytical Chemistry: Employed as a reagent in various analytical techniques.
- Water Desalination: Acts as a solvent in processes aimed at purifying water.
- Polymer Chemistry: Investigated for its interfacial bonding mechanisms with metals coated with resistant polymers .
Research has explored the interactions of N,N-diethylmethylamine with different substrates and surfaces:
- Electrode Reactions: In protic ionic liquids formed using this amine, it was found that it could either inhibit or enhance electrocatalytic reactions depending on the specific reaction conditions .
- Enzyme Kinetics: Studies involving trimethylamine dehydrogenase have shown that N,N-diethylmethylamine can serve as an unnatural substrate, allowing for detailed kinetic analysis of enzyme behavior .
N,N-Diethylmethylamine shares structural similarities with several other amines. Here are some comparable compounds:
| Compound Name | Structure | Unique Characteristics |
|---|---|---|
| N,N-Dimethylethylamine | CHN | Lower molecular weight; used in similar applications |
| Triethylamine | CHN | Exhibits different stereodynamics compared to N,N-diethylmethylamine |
| N,N-Dimethylamine | CHN | Less sterically hindered than N,N-diethylmethylamine |
N,N-Diethylmethylamine is unique due to its larger ethyl groups compared to other dimethylamines, which influences its physical properties and reactivity. The presence of these ethyl groups contributes to its distinct odor and flammability characteristics while also affecting its interactions in biological systems and
XLogP3
Boiling Point
Melting Point
GHS Hazard Statements
H225 (95.56%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (88.89%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (97.78%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (97.78%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Flammable;Corrosive;Acute Toxic;Irritant








